An In-depth Technical Guide to C10H16O Cyclohexenone Derivatives: Piperitone and Pulegone
An In-depth Technical Guide to C10H16O Cyclohexenone Derivatives: Piperitone and Pulegone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two prominent C10H16O cyclohexenone derivatives: piperitone and pulegone. These naturally occurring monoterpene ketones are of significant interest in various scientific and industrial fields, including drug development, flavor and fragrance chemistry, and agriculture. This document details their chemical properties, synthesis, biological activities, and relevant experimental protocols, presenting a valuable resource for researchers and professionals.
Chemical Identity and Properties
Piperitone and pulegone are structural isomers with the molecular formula C10H16O. While sharing the same molecular weight, their distinct chemical structures, arising from the position of the double bond and substituents on the cyclohexenone ring, lead to different chemical and biological properties.
Table 1: Chemical Identification of Piperitone and Pulegone
| Feature | Piperitone | Pulegone |
| IUPAC Name | 3-methyl-6-propan-2-ylcyclohex-2-en-1-one[][2] | (5R)-5-methyl-2-(propan-2-ylidene)cyclohexan-1-one[3][4] |
| Synonyms | p-Menth-1-en-3-one[], 3-Carvomenthenone | p-Menth-4(8)-en-3-one |
| CAS Number | 89-81-6 (for the racemate)[2][5] | 89-82-7 (for the (R)-enantiomer)[4][6] |
| Molecular Formula | C10H16O[] | C10H16O[6] |
| Molecular Weight | 152.23 g/mol [] | 152.23 g/mol [6] |
| Appearance | Colorless liquid with a peppermint-like odor[5] | Clear, colorless oily liquid with a pleasant odor similar to pennyroyal and peppermint[3][6] |
| Boiling Point | 232-233 °C[5] | 224 °C[6] |
| Density | 0.9331 g/cm³[5] | 0.9346 g/cm³[6] |
Synthesis of Piperitone and Pulegone
The synthesis of these cyclohexenone derivatives can be achieved through various chemical and chemoenzymatic routes.
Synthesis of Piperitone
A documented synthesis of piperitone involves a multi-step process starting from readily available chemical raw materials.[7]
Experimental Protocol: Synthesis of Piperitone from Methyl Isobutyl Ketone [7]
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Step A: Synthesis of 3-isopropyl-3-buten-2-one: Methyl isobutyl ketone is reacted with formaldehyde under the catalysis of hydrogen chloride.
-
Step B: Michael Addition: The resulting 3-isopropyl-3-buten-2-one undergoes a Michael addition with acetyl acetate in the presence of an alkaline catalyst to yield the intermediate 2-acetyl-4-isopropyl-5-oxo-methyl caproate.
-
Step C: Intramolecular Aldol Condensation: The intermediate from Step B undergoes an intramolecular aldol condensation under alkaline conditions to form a carboxylic ester of piperitone. The reaction temperature is maintained between 40-100 °C.
-
Step D: Hydrolysis and Decarboxylation: The carboxylic ester of piperitone is subjected to hydrolysis and acidification decarboxylation under alkaline conditions to yield piperitone. The reaction temperature for this step is between 100-180 °C.
A simpler, though less detailed, method mentions the synthesis from isopropyl acetoacetate and 3-buten-2-one.[5]
Synthesis of Pulegone
Both chemical and chemoenzymatic methods have been developed for the synthesis of pulegone.
Experimental Protocol: Chemoenzymatic Synthesis of (+)-Pulegone [8]
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Bioreduction of (−)-isopiperitenone: (−)-Isopiperitenone is subjected to preparative scale bioreduction using isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone. The biotransformation is carried out in multiple small-volume vials containing a phosphate buffer (50 mM, pH 6.4), (−)-isopiperitenone (8 mM), IPR (2.0 μM), dithiothreitol (1 mM), NADP+ (20 μM), glucose (30 mM), and glucose dehydrogenase (10 U). The vials are sealed and shaken at 25 °C and 130 rpm.
-
Isomerization to (+)-Pulegone: The synthesized (+)-cis-isopulegone is treated with sodium methoxide in methanol (NaOMe/MeOH). This effects the isomerization of the terminal double bond to the more stable conjugated exocyclic double bond, yielding (+)-pulegone in quantitative yield.
A chemical synthesis route from (-)-citronellol has also been reported.[9]
Biological Activities and Potential Applications
Piperitone and pulegone exhibit a range of biological activities, making them subjects of interest for drug discovery and other applications.
Table 2: Summary of Biological Activities
| Compound | Biological Activity | Potential Applications |
| Piperitone | Insecticidal[], Antimicrobial[10][11], Antifungal[11], Anti-inflammatory[11] | Agriculture (natural pesticide), Food preservation, Pharmaceuticals |
| Pulegone | Antioxidant[12][13], Antimicrobial[12][13], Antifungal[12][13], Antiviral[12][13], Pesticidal[12][13], Anti-inflammatory, Analgesic[14], Anticonvulsant[14] | Pharmaceuticals, Agrochemicals, Flavoring agent[6] |
Note on Pulegone Toxicity: While exhibiting a broad range of biological activities, pulegone has been identified as potentially hepatotoxic and carcinogenic at high doses.[15][16] Its use, particularly in high concentrations, requires careful toxicological assessment.
Experimental Methodologies
Analysis of Pulegone by NMR Spectroscopy
Protocol for NMR Analysis of Pulegone in Food Products [17][18]
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Sample Preparation (Essential Oils): Dissolve 100 mg of the essential oil in 1 mL of a deuterated solvent mixture of methanol-d4/chloroform-d1 (1:1, v/v). Add 0.1% tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation (Teas and Herbs - Ultrasonic-Assisted Extraction): Dissolve 200 mg of the sample in 1.5 mL of the deuterated solvent mixture. Subject the sample to an ultrasonic bath for 30 minutes.
-
Sample Preparation (Food Matrices - Steam Distillation): For solid or semi-solid food matrices, a steam distillation method is employed for the extraction of pulegone prior to dissolution in the deuterated solvent.[18]
-
NMR Spectroscopy: Acquire ¹H NMR spectra of the prepared samples. The specific solvent mixture of methanol-d4/chloroform-d1 (1:1, v/v) has been identified as effective for separating the signals of pulegone.
Analysis of Pulegone by Gas Chromatography-Mass Spectrometry (GC/MS)
Protocol for GC/MS Analysis of Pulegone in Food Products [19]
-
Extraction (Simultaneous Distillation-Extraction - SDE): Recover pulegone from food matrices using a Likens-Nickerson apparatus with dichloromethane as the extraction solvent.
-
GC/MS Analysis: Perform the analysis using a capillary gas chromatograph coupled to a mass spectrometer. This method allows for the separation and quantification of pulegone enantiomers.
Analysis of Piperitone by Mass Spectrometry
The mass spectra of piperitone have been studied to elucidate the structures of its ions, with investigations into keto-enol interconversions within the mass spectrometer.[20]
Signaling and Metabolic Pathways
Biosynthesis of Pulegone in Peppermint
Pulegone is a key intermediate in the biosynthesis of menthol in peppermint (Mentha x piperita).[21][22] The pathway is a complex network of enzymatic reactions.
References
- 2. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pulegone - Wikipedia [en.wikipedia.org]
- 4. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperitone - Wikipedia [en.wikipedia.org]
- 6. Pulegone [chemeurope.com]
- 7. CN103755539A - Synthesis method for piperitone - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectra and organic analysis. Part VIII. The mass spectra of piperitone, the piperitols, and related products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
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